
3-Bromophenylacetic acid
Overview
Description
3-Bromophenylacetic acid (CAS 1878-67-7, molecular formula C₈H₇BrO₂) is a halogenated phenylacetic acid derivative featuring a bromine atom at the meta position of the phenyl ring. Its molecular weight is 215.05 g/mol, and it exhibits a melting point of 100–102°C . The compound is slightly soluble in water but readily dissolves in organic solvents like methanol and dichloromethane.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenylacetic acid can be synthesized through several methods. One common method involves the bromination of phenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CH2COOH} + \text{Br2} \rightarrow \text{BrC6H4CH2COOH} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromobenzaldehyde.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 3-bromophenylethanol.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Oxidation: 3-Bromobenzaldehyde
Reduction: 3-Bromophenylethanol
Substitution: 3-Hydroxyphenylacetic acid
Scientific Research Applications
Medicinal Chemistry
3-Bromophenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory and antibacterial properties.
- Case Study: Antibacterial Agents
A study highlighted the synthesis of 3-arylcoumarin derivatives from this compound, which exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were evaluated for their in vivo efficacy, showcasing the compound's potential as a lead structure for new antibiotics .
Organic Synthesis
The compound is utilized in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules.
- Case Study: Synthesis of Felbinac
In a notable reaction, 4-bromophenylacetic acid was transformed into felbinac, a nonsteroidal anti-inflammatory drug (NSAID), via palladium-catalyzed coupling reactions. This transformation exemplifies how bromophenylacetic acids can be modified to yield therapeutically relevant compounds .
Biochemical Applications
This compound is also recognized for its role as a biochemical reagent in life sciences research. Its application extends to:
- Bioconjugation Chemistry : It can act as a link in the synthesis of conjugates used in drug delivery systems.
- Metabolic Studies : The compound's derivatives are investigated for their interactions with biological systems, aiding in understanding metabolic pathways and enzyme activities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenylacetic Acids
The table below compares 3-bromophenylacetic acid with analogs differing in halogen substituents:
*Estimated based on halogen trends.
Key Observations :
- Lipophilicity : Bromine’s larger atomic radius increases logP compared to Cl or F analogs, enhancing membrane permeability .
- Steric Effects : Bromine’s bulkiness may hinder binding in tight receptor pockets compared to smaller halogens (e.g., F in compound 214, ).
- Synthetic Utility : Bromine facilitates Suzuki cross-coupling reactions in BODIPY-coumarin dyads , whereas fluorine is preferred for electronic modulation .
Positional Isomers
The substitution position significantly impacts activity:
*From (MCH1 receptor antagonist screening).
Key Observations :
- Meta vs. Para : Meta-substituted bromine shows higher inhibitory activity than para-fluorine in receptor binding, likely due to optimal steric and electronic alignment .
- Ortho-Substitution : Ortho halogens (e.g., 2-chloro-6-fluoro) may introduce steric clashes, reducing affinity .
Ester Derivatives
Esterification alters physicochemical properties:
*Estimated based on ester trends.
Key Observations :
- Reactivity : Esters are more reactive in nucleophilic acyl substitution than the parent acid .
- Solubility: Esters exhibit higher organic solubility, facilitating reactions in non-polar media .
Mixed Halogen/Functional Group Analogs
Complex analogs combine halogens with other groups:
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl groups enhance receptor binding affinity compared to bromine alone .
Biological Activity
3-Bromophenylacetic acid (3-BPAA), a brominated derivative of phenylacetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of the biological activity of 3-BPAA, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 215.04 g/mol
- Melting Point : 98-102 °C
- Boiling Point : 326 °C
- Density : 1.6 g/cm³
These properties indicate that 3-BPAA is a stable compound suitable for various biological applications.
Synthesis
This compound can be synthesized through several methods, including:
- Bromination of Phenylacetic Acid : This involves the electrophilic substitution of bromine into the phenyl ring of phenylacetic acid.
- From 3'-Bromoacetophenone : Utilizing reagents such as sulfuric acid and acetic acid under reflux conditions .
Anti-inflammatory Properties
3-BPAA has been studied for its anti-inflammatory effects, particularly as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds derived from 3-BPAA exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Case Study : A study demonstrated that derivatives of 3-BPAA showed enhanced anti-inflammatory activity compared to their non-brominated counterparts, suggesting that the bromine atom plays a critical role in modulating biological activity .
Antimicrobial Effects
Preliminary studies have indicated that 3-BPAA possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
- Research Findings : In vitro tests showed that 3-BPAA exhibited significant antimicrobial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of 3-BPAA. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : In cellular models, treatment with 3-BPAA reduced markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .
Biological Activity Summary Table
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Antimicrobial | Activity against Gram-positive bacteria | |
Neuroprotective | Reduction in oxidative stress markers |
Safety and Toxicology
While 3-BPAA shows promising biological activities, it is essential to consider its safety profile. Toxicological studies indicate that high concentrations can lead to cytotoxic effects in certain cell lines. Risk assessments should be conducted to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromophenylacetic acid, and how do reaction conditions influence yield?
- Methodology : this compound is synthesized via bromination of phenylacetic acid derivatives. A common approach involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, followed by purification via recrystallization or column chromatography . Key factors include temperature control (room temperature to reflux), solvent selection (acetic acid or THF), and stoichiometric ratios to minimize di-substitution byproducts. Yield optimization (typically 70–95%) requires careful monitoring of reaction progress via TLC or LC-MS .
Q. How can researchers purify this compound to ≥98% purity for downstream applications?
- Methodology : Post-synthesis purification involves solvent recrystallization (e.g., ethanol/water mixtures) or chromatographic methods. For high-purity applications (>98%), preparative HPLC with C18 columns using acetonitrile/water gradients is recommended. Residual impurities (e.g., unreacted starting materials) are identified via -NMR and quantified using GC-MS .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- -NMR : Peaks at δ 3.58–3.70 ppm (CH adjacent to carboxylic acid) and aromatic protons at δ 7.15–7.44 ppm confirm structure .
- LC-MS : Molecular ion [M+H] at m/z 215.05 (CHBrO) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm^{-1) .
Advanced Research Questions
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The bromine atom at the meta position acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require optimization of ligands (e.g., XPhos) and bases (KCO) to achieve >80% yield. Steric hindrance from the acetic acid moiety necessitates longer reaction times (24–48 hrs) .
Q. What strategies mitigate low yields in esterification reactions of this compound?
- Methodology : Esterification (e.g., methyl ester formation) using HSO in methanol under reflux achieves >95% yield. Competing side reactions (e.g., dimerization) are suppressed by using excess methanol (5:1 solvent ratio) and anhydrous conditions. Post-reaction neutralization with NaHCO followed by extraction with ethyl acetate minimizes acid-catalyzed degradation .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals. Meta-bromination is favored due to lower activation energy (−15.2 kcal/mol) compared to ortho/para positions. Experimental validation via -NMR confirms calculated dihedral angles (78.15° between phenyl and acetic acid planes) .
Q. What are the common byproducts in peptide coupling reactions using this compound, and how are they resolved?
- Methodology : Carbodiimide-mediated couplings (e.g., EDC/HOBt) with Boc-protected amines may produce urea byproducts. These are minimized by maintaining pH 4–5 (DMAP catalysis) and using excess acylating agent (1.5 eq.). Byproducts are removed via aqueous washes (NaHCO) and confirmed absent via LC-MS .
Q. How do steric effects in this compound derivatives impact their bioactivity in nicotinic acetylcholine receptor (nAChR) studies?
- Methodology : In nAChR antagonist synthesis (e.g., compound 21 in ), the bromine’s steric bulk enhances binding affinity (IC < 30 nM). Structure-Activity Relationship (SAR) studies show that substituting bromine with smaller halogens (e.g., F) reduces potency by 50%, confirmed via calcium mobilization assays in CHO cells .
Q. Data Contradiction & Troubleshooting
Q. Discrepancies in reported melting points (99–102°C vs. 98–104°C): How should researchers validate purity?
- Resolution : Variations arise from residual solvents (e.g., THF) or polymorphism. Differential Scanning Calorimetry (DSC) identifies eutectic points, while XRD confirms crystalline phases. Recrystallization from toluene/hexane mixtures standardizes melting behavior .
Q. Why do NMR spectra of this compound derivatives occasionally show unexpected splitting patterns?
- Resolution : Dynamic rotational isomerism around the C–C bond between the phenyl and acetic acid groups causes peak splitting. Variable-temperature NMR (VT-NMR) at −40°C to 25°C resolves these into distinct conformers .
Properties
IUPAC Name |
2-(3-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNNBXCGXUOREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075152 | |
Record name | 3-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-67-7 | |
Record name | 3-Bromophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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